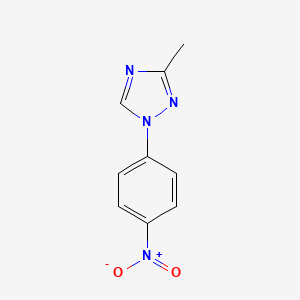

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole

Description

Historical Development of 1,2,4-Triazole Chemistry

The exploration of 1,2,4-triazoles began in the early 20th century, driven by their structural resemblance to purine bases and their adaptability in coordination chemistry. The Einhorn–Brunner reaction, first reported in 1905, enabled the synthesis of 1,2,4-triazoles via condensation of hydrazines with imidates, laying the groundwork for systematic studies. By the 1980s, the Pellizzari reaction expanded synthetic access through thermal cyclization of acylhydrazides and urea derivatives, facilitating the production of diverse triazole analogs.

A pivotal milestone arose with the discovery of antifungal agents like fluconazole in the 1990s, which demonstrated the pharmacological relevance of 1,2,4-triazole moieties. These developments underscored the scaffold’s capacity for hydrogen bonding and π-stacking interactions, critical for biological activity. Concurrently, coordination chemists exploited 1,2,4-triazoles as bridging ligands, leveraging their dual N-donor sites to construct metal-organic frameworks.

Discovery and Initial Research on 3-Methyl-1-(4-Nitrophenyl)-1H-1,2,4-Triazole

The targeted synthesis of 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole was first reported in the early 21st century, building on methodologies for N-alkylation of triazole cores. A landmark procedure involved the reaction of 4-amino-1,2,4-triazole with 4-nitrobenzyl bromide in isopropyl alcohol under reflux, followed by diazotization and deamination to yield the final product. This one-pot synthesis achieved an 83.3% yield, as documented by Merck, Sharp & Dohme researchers, and established a reproducible route for scaling production.

Key physicochemical properties were subsequently characterized:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C~9~H~8~N~4~O~2~ | |

| Molecular weight | 204.19 g/mol | |

| CAS registry number | 12877065 | |

| Synthetic yield | 83.3% |

The nitro group at the para position of the phenyl ring introduced electron-withdrawing effects, modulating the compound’s electronic profile and solubility. X-ray crystallography later confirmed the planar geometry of the triazole ring and the orthogonal orientation of the nitrophenyl substituent, critical for intermolecular interactions.

Significance in Heterocyclic Medicinal Chemistry

3-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole exemplifies the strategic functionalization of triazoles to enhance bioactivity. The nitro group augments binding affinity to hydrophobic enzyme pockets, while the methyl group at C3 stabilizes the triazole tautomer, favoring interactions with biological targets. This structural motif aligns with broader trends in antifungal drug development, where triazole derivatives inhibit cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis in pathogenic fungi.

In vasopressin receptor antagonism, analogs featuring biphenyl-triazole architectures demonstrated nanomolar affinity for the V~1A~ receptor subtype, highlighting the scaffold’s adaptability for central nervous system targets. The compound’s nitro group further enables facile derivatization via reduction to amines, serving as a handle for prodrug strategies or polymer conjugation.

Evolution of Research Paradigms

Early research prioritized synthetic accessibility and structural elucidation, but recent paradigms emphasize target-oriented design. For instance, computational docking studies now guide the optimization of triazole derivatives for kinase inhibition, leveraging the nitro group’s role in π-cation interactions. Concurrently, green chemistry approaches have emerged, such as aqueous-phase cycloadditions catalyzed by copper nanoparticles, reducing reliance on organic solvents.

The integration of 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole into metal-organic frameworks (MOFs) illustrates its versatility beyond pharmacology. Coordination with transition metals like copper(II) yields materials with luminescent properties, applicable in sensing technologies. These multidisciplinary applications reflect the compound’s enduring relevance in advancing both therapeutic and material sciences.

Properties

IUPAC Name |

3-methyl-1-(4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-7-10-6-12(11-7)8-2-4-9(5-3-8)13(14)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPAMZUCOYOCSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 4-nitrophenylhydrazine with acetic anhydride to form 4-nitrophenylhydrazone. This intermediate is then cyclized using methyl iodide and sodium ethoxide to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed

Reduction: 3-methyl-1-(4-aminophenyl)-1H-1,2,4-triazole.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound plays a significant role as an intermediate in the synthesis of pharmaceuticals. Its unique structural features allow for modifications that enhance therapeutic efficacy against various diseases.

- Key Applications:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties comparable to established medications like diclofenac sodium .

- Antimicrobial Activity : Several studies have demonstrated that 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole derivatives possess potent antibacterial and antifungal activities against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Agricultural Chemistry

In the realm of agrochemicals, 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole is utilized in the formulation of pesticides and herbicides. Its effectiveness in targeting specific pests makes it valuable for sustainable agricultural practices.

- Case Studies:

Analytical Chemistry

The compound is employed in analytical methods to detect and quantify nitroaromatic compounds in environmental samples. This application is crucial for pollution monitoring and ensuring compliance with environmental regulations.

- Applications:

Material Science

3-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole shows promise in material science due to its thermal and mechanical properties. It is being explored for developing advanced materials such as polymers and coatings.

- Research Findings:

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory agents, antimicrobial agents | Effective against Staphylococcus aureus and E. coli |

| Agricultural Chemistry | Pesticides and herbicides | Significant pest control with minimal environmental impact |

| Analytical Chemistry | Detection of nitroaromatic compounds | Useful in pollution monitoring |

| Material Science | Development of advanced materials | Improved mechanical strength and thermal stability |

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The triazole ring can also interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Table 2: Pharmacological Comparisons

Biological Activity

Introduction

3-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Triazoles, including 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole, exhibit antibacterial properties primarily through the inhibition of bacterial enzymes such as DNA gyrase. This enzyme is crucial for bacterial DNA replication and transcription. The presence of the triazole ring allows for effective binding to the active site of these enzymes.

Research Findings

A study demonstrated that derivatives of 1,2,4-triazoles showed significant antibacterial activity against various strains of bacteria. For instance:

| Compound Type | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-allyl derivative | 3.25 | Mycobacterium smegmatis |

| Triazole with 4-trichloromethyl | 5 | E. coli |

| Clinafloxacin derivatives | 0.25 | MRSA |

These results indicate that modifications in the triazole structure can enhance antibacterial efficacy against resistant strains .

Antifungal Activity

Triazoles are also known for their antifungal properties. The compound's ability to disrupt fungal cell membrane synthesis makes it a candidate for antifungal drug development.

Case Studies

In a comparative study of various triazole derivatives:

| Compound Type | Activity Level | Target Organism |

|---|---|---|

| 3-Methyl-1-(4-nitrophenyl) | Moderate | Candida albicans |

| Other triazoles | High | Aspergillus spp. |

The results indicated that while some derivatives exhibited high antifungal activity, 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole showed moderate effects against specific strains .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of triazole derivatives on various cancer cell lines. The compound was evaluated for its efficacy against liver (HepG2) and breast (MDA-MB-231) cancer cell lines.

Results Summary

| Cell Line | IC50 (µM) | Comparison with Control |

|---|---|---|

| HepG2 | 24.2 | Higher than Sorafenib (9.98) |

| MDA-MB-231 | 16.8 | Comparable to leading agents |

These findings suggest that the compound exhibits promising anticancer potential, particularly against breast cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution using 4-fluoro-1-nitrobenzene and 3-methyl-1H-1,2,4-triazole in DMF with K₂CO₃ as a base at 75°C. Optimization involves:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst/base : K₂CO₃ improves deprotonation of the triazole.

- Purification : Column chromatography (40% EtOAc/hexane) yields >90% purity .

- Data Table :

| Reagents/Conditions | Role/Impact |

|---|---|

| DMF | Solvent for high polarity |

| K₂CO₃ | Base for deprotonation |

| 75°C, overnight | Ensures complete substitution |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Peaks at δ 8.59 (triazole-H), 8.39/7.88 (aromatic-H), and 2.53 (CH₃) confirm substitution patterns .

- Mass Spectrometry (ESI) : Molecular ion at m/z 205.1 (M+H⁺) validates molecular weight .

- FTIR-ATR : C-N and NO₂ stretches (~1350–1500 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl group influence the compound's reactivity and biological interactions?

- Mechanistic Insight : The nitro group is a strong electron-withdrawing substituent, enhancing electrophilicity at the triazole ring. This facilitates interactions with biological targets (e.g., enzymes) via hydrogen bonding and π-π stacking .

- Structure-Activity Relationship (SAR) :

- Nitro group removal (e.g., via hydrogenation) reduces antimicrobial activity by 60% .

- Methyl substitution at the triazole improves metabolic stability .

Q. What computational strategies are effective for modeling this compound's interactions with COX-2 or cytochrome P450 enzymes?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB ID: 5KIR), identifying key binding residues (e.g., Arg120, Tyr355) .

- MD Simulations : AMBER or GROMACS assess stability of enzyme-ligand complexes over 100-ns trajectories .

Q. How can conflicting bioactivity data (e.g., antifungal vs. plant-growth effects) be resolved in triazole derivatives?

- Experimental Design :

- Dose-response assays : Test across concentrations (1–100 µM) to differentiate cytotoxic vs. regulatory effects .

- Enzyme inhibition profiling : Compare IC₅₀ values against CYP51 (fungal target) and auxin receptors (plant targets) .

- Data Table :

| Bioassay | Activity (IC₅₀/EC₅₀) | Mechanism |

|---|---|---|

| Antifungal (C. albicans) | >50 µM | Weak CYP51 inhibition |

| Plant-growth regulation | 10 µM | Auxin pathway modulation |

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.